Alogliptin(1+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

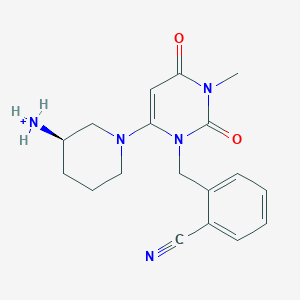

Alogliptin(1+) is an organic cation obtained by protonation of the primary amino function of alogliptin. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an alogliptin.

科学研究应用

Introduction to Alogliptin

Alogliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), primarily used in the management of type 2 diabetes mellitus. By inhibiting DPP-4, alogliptin increases the levels of incretin hormones, which enhance insulin secretion and suppress glucagon release, leading to improved glycemic control. This article explores the various applications of alogliptin, supported by clinical studies and data.

Glycemic Control in Type 2 Diabetes

Alogliptin has been extensively studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes. A pivotal study demonstrated significant reductions in hemoglobin A1c (HbA1c) levels among patients treated with alogliptin compared to placebo. Specifically, patients receiving 12.5 mg and 25 mg doses showed mean reductions in HbA1c of −0.56% and −0.59%, respectively, after 26 weeks of treatment, compared to a mere −0.02% reduction in the placebo group .

Table 1: Efficacy of Alogliptin on HbA1c Levels

| Treatment Group | HbA1c Reduction (%) | P-value (vs. placebo) |

|---|---|---|

| Placebo | −0.02 | — |

| 12.5 mg Alogliptin | −0.56 | <0.001 |

| 25 mg Alogliptin | −0.59 | <0.001 |

Combination Therapy

Alogliptin is often used as an adjunct therapy alongside other antidiabetic medications, such as metformin and pioglitazone. In combination therapy, alogliptin has shown to further reduce HbA1c levels and improve overall glycemic control without significant weight gain or increased risk of hypoglycemia . In a study involving patients inadequately controlled on metformin or pioglitazone, alogliptin demonstrated substantial improvements in glycemic parameters.

Table 2: Efficacy of Alogliptin in Combination Therapy

| Combination Therapy | HbA1c Reduction (%) | Weight Change (kg) | Hypoglycemia Incidence (%) |

|---|---|---|---|

| Alogliptin + Metformin | -0.8 | +0.1 | 3 |

| Alogliptin + Pioglitazone | -1.2 | +3.14 | 2.5 |

Real-World Evidence

Recent observational studies have provided insights into the real-world effectiveness of alogliptin when added to existing treatment regimens. In one retrospective study involving Indian patients, the addition of alogliptin led to a reduction in average blood glucose levels from 196 mg/dl to 149 mg/dl over five weeks, along with a notable increase in time spent within the target glucose range .

Table 3: Real-World Evidence on Glycemic Control

| Case Study | Average Blood Glucose Before (mg/dl) | Average Blood Glucose After (mg/dl) | Time in Target Range (%) Before | Time in Target Range (%) After |

|---|---|---|---|---|

| Case 1 | 196 | 149 | 45 | 75 |

| Case 2 | 158 | 125 | 67 | 91 |

Tolerability and Side Effects

The safety profile of alogliptin has been well established through various clinical trials. The incidence of adverse events is comparable to placebo, with hypoglycemia rates remaining low (1.5% to 3%) across treatment groups . Long-term studies indicate that alogliptin does not significantly increase the risk of serious adverse effects, including cardiovascular events or cancer .

Specific Adverse Events

While generally well tolerated, some cases have reported adverse effects such as stomatitis associated with alogliptin use . Monitoring for such side effects is essential during treatment.

化学反应分析

Key Intermediate: (R)-3-Aminopiperidine

The synthesis begins with nicotinamide (6), a low-cost precursor, which undergoes ruthenium-catalyzed asymmetric hydrogenation to form (R)-3-aminopiperidine (5). This step introduces the chiral center critical for the drug’s activity .

Condensation with Pyrimidine Core

Reaction Details:

-

Reagents: α-bromo-o-tolunitrile (3), 6-chlorouracil (2), sodium hydride (NaH)

-

Conditions: Toluene, 65–70°C, 12–14 hours

-

Product: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (10)

This step involves nucleophilic substitution between the pyrimidine ring and the aminopiperidine moiety. The reaction is driven by the strong base NaH, enabling the coupling of the two fragments .

Hofmann Rearrangement

Reaction Details:

-

Reagents: Iodobenzene diacetate (PIDA)

-

Conditions: 2-propanol/water (1:1), 20°C, 3 hours

-

Product: Alogliptin(1+)

The Hofmann rearrangement transforms the amide group into an amine, preserving the R-enantiomer’s stereochemistry (>99% purity) . PIDA facilitates this transformation under mild conditions, ensuring minimal impurities (e.g., <0.04% contamination by 11) .

Benzoate Salt Formation

Reaction Details:

-

Reagents: Benzoic acid

-

Conditions: Isopropyl alcohol (IPA), 60°C, 19 hours

-

Product: Alogliptin benzoate

The final step involves salt formation with benzoic acid to enhance the compound’s solubility and stability. The benzoate salt crystallizes with a high yield (92%) and purity (99.79%) .

Stereochemical Considerations

Alogliptin(1+) exists predominantly as the R-enantiomer, which is critical for its DPP-4 inhibitory activity. The asymmetric hydrogenation step ensures enantiomeric excess, while subsequent reactions (e.g., Hofmann rearrangement) maintain stereochemical integrity .

Structural Insights

The X-ray crystal structure of alogliptin(1+) bound to DPP-4 reveals key interactions:

-

Hydrophobic interactions: Cyanobenzyl group engages the S1 pocket (Tyr662).

-

Hydrogen bonding: Aminopiperidine forms salt bridges with Glu205 and Glu206 .

Metabolic Pathways

Alogliptin(1+) undergoes minimal metabolism, with <1% N-demethylation and <6% N-acetylation. Its primary excretion route is renal (76%), with a terminal half-life of 21 hours .

属性

分子式 |

C18H22N5O2+ |

|---|---|

分子量 |

340.4 g/mol |

IUPAC 名称 |

[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]azanium |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/p+1/t15-/m1/s1 |

InChI 键 |

ZSBOMTDTBDDKMP-OAHLLOKOSA-O |

手性 SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)[NH3+] |

规范 SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)[NH3+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。